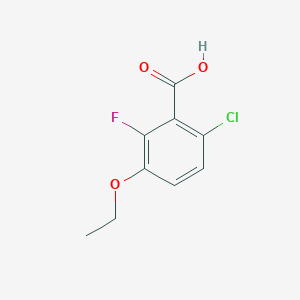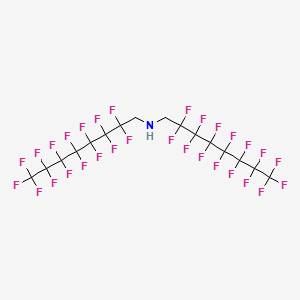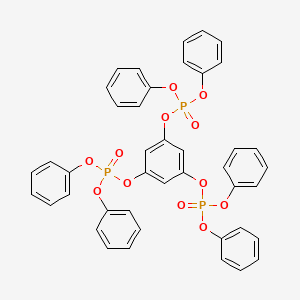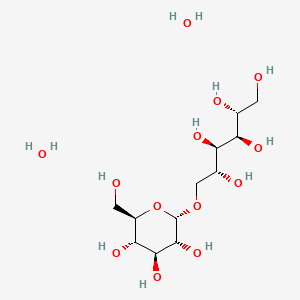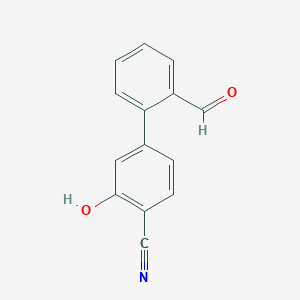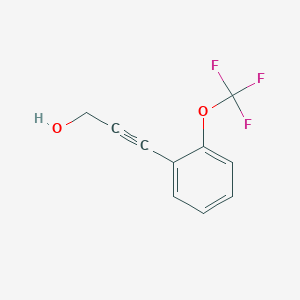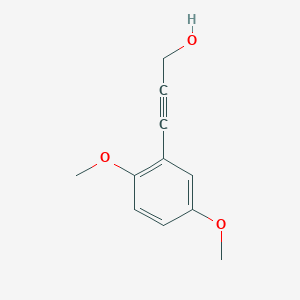
3-(4-Ethoxy-phenyl)-prop-2-yn-1-ol, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-E-P-P-O-97%) is a compound belonging to the class of organic compounds known as phenylpropanoids. It is a colorless, crystalline solid with a melting point of about 45°C and a boiling point of about 200°C. It is soluble in most organic solvents, including ethanol, methanol, and acetone. 3-E-P-P-O-97% has been used in a number of scientific research applications, including as a substrate in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as a probe in the study of enzyme-catalyzed reactions.
Scientific Research Applications
3-E-P-P-O-97% has been used in a number of scientific research applications. It has been used as a substrate in the synthesis of other compounds, such as 4-methoxy-phenyl-prop-2-yn-1-ol and 4-ethoxy-phenyl-prop-2-yn-1-ol. It has also been used as a reagent in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions. Additionally, it has been used as a fluorescent probe to study the binding of small molecules to proteins.
Mechanism of Action
3-E-P-P-O-97% acts as an inhibitor of the enzyme tyrosinase, which is responsible for the catalysis of the conversion of tyrosine to dopa. It binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
3-E-P-P-O-97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is responsible for the conversion of tyrosine to dopa. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-E-P-P-O-97% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in most organic solvents. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. However, it is relatively expensive to purchase and there are limited sources of supply.
Future Directions
There are a number of potential future directions for the use of 3-E-P-P-O-97%. It could be used to study the effects of tyrosinase inhibitors on the production of melanin in skin cells, as well as its potential use as a therapeutic agent for the treatment of skin disorders. Additionally, it could be used to study the effects of cyclooxygenase-2 inhibitors on the production of prostaglandins and other inflammation-related molecules. It could also be used to investigate the anti-inflammatory, anti-oxidant, and anti-cancer properties of the compound. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-E-P-P-O-97% is relatively simple and can be achieved through a two-step process. In the first step, 4-ethoxy-phenyl prop-2-yn-1-ol is synthesized from the reaction of ethyl acetoacetate and 4-ethoxy-phenol in the presence of sodium hydroxide. In the second step, the 4-ethoxy-phenyl prop-2-yn-1-ol is then converted to 3-E-P-P-O-97% by the reaction with aqueous sulfuric acid.
properties
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDWRWRUYWRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)prop-2-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


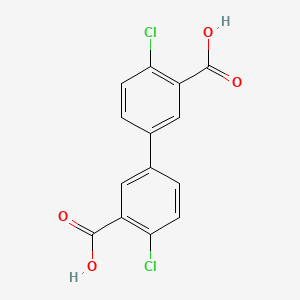
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)

